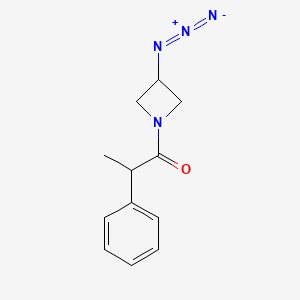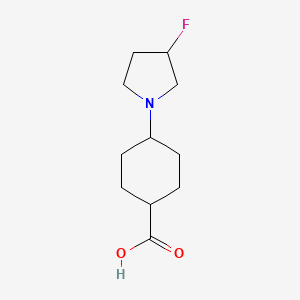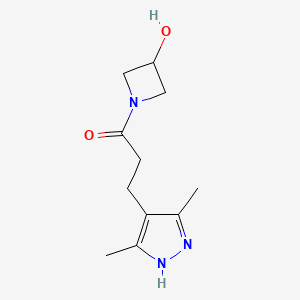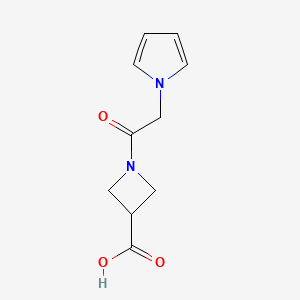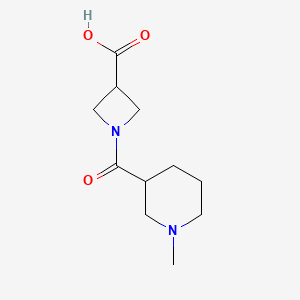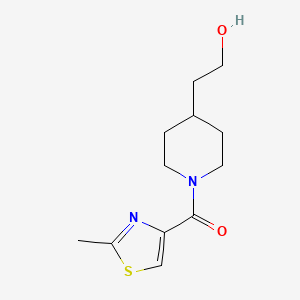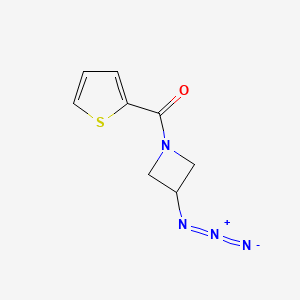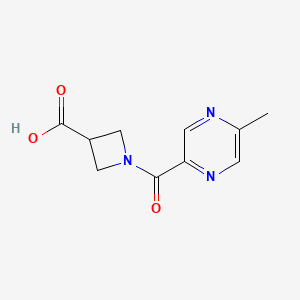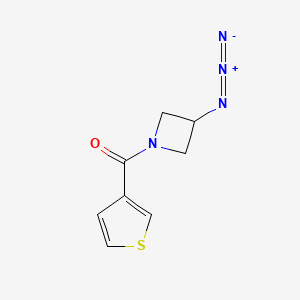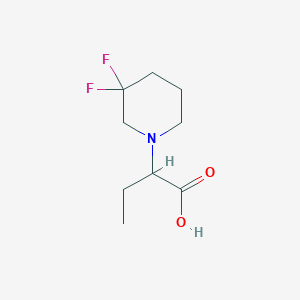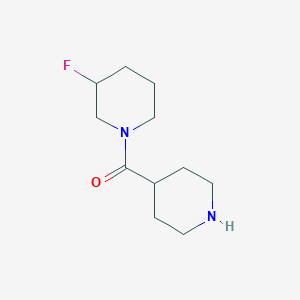
(3-Fluoropiperidin-1-yl)(piperidin-4-yl)methanone
Descripción general
Descripción
“(3-Fluoropiperidin-1-yl)(piperidin-4-yl)methanone” is a chemical compound with the molecular formula C11H19FN2O . It has a molecular weight of 214.28 g/mol . The IUPAC name for this compound is (3-fluoropiperidin-1-yl)-piperidin-4-ylmethanone .
Molecular Structure Analysis
The InChI code for “(3-Fluoropiperidin-1-yl)(piperidin-4-yl)methanone” is 1S/C11H19FN2O/c12-10-2-1-7-14(8-10)11(15)9-3-5-13-6-4-9/h9-10,13H,1-8H2 . The canonical SMILES structure is C1CC(CN(C1)C(=O)C2CCNCC2)F .Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 32.3 Ų . It has one hydrogen bond donor count and three hydrogen bond acceptor counts . The rotatable bond count is 1 . The exact mass and monoisotopic mass are both 214.14814140 g/mol .Aplicaciones Científicas De Investigación
Crystallographic Studies
The study of crystal structures provides insights into the molecular arrangement and interactions within compounds. For example, the crystal structure analysis of an adduct comprising 4-hydroxypiperidin-1-yl and 4-piperidin-1-yl substituents on a (4-chlorophenyl)methanone component reveals the orientation and interactions of the piperidine rings relative to the benzene ring. This information is crucial for understanding the molecular geometry and potential reactivity of related compounds (B. Revathi et al., 2015).
Synthesis and Structural Analysis
The synthesis and structural exploration of novel bioactive heterocycles, such as (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, have been conducted to evaluate their potential as therapeutic agents. The synthesis involves various spectroscopic methods to characterize the compounds, and X-ray diffraction studies confirm the structures. Such research contributes to the development of new drugs with potential antiproliferative activities (S. Benaka Prasad et al., 2018).
Anticancer Activity
Research into the anticancer effects of piperidine derivatives, such as the synthesis of (substituted phenyl){4-[3-(piperidin-4-yl)propyl]piperidin-1-yl} methanone derivatives, highlights their potential in inhibiting the growth of human leukemia cells. These studies are crucial for identifying new therapeutic agents and understanding their mechanisms of action at the molecular level (K. Vinaya et al., 2011).
Antimicrobial Activity
The synthesis of new derivatives and their evaluation for antimicrobial properties is a significant area of research. For instance, 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives have been synthesized and tested against various pathogenic bacterial and fungal strains. Discovering compounds with good antimicrobial activity is essential for developing new treatments for infections (L. Mallesha et al., 2014).
Chemical Synthesis and Optimization
The preparation of certain fluorophenyl piperidinyl methanone derivatives, including their synthesis, structural characterization, and evaluation for specific receptor binding or antagonistic activity, demonstrates the role of chemical synthesis in drug discovery. This research is pivotal for creating more effective and selective drugs with potential applications in treating various disorders (M. Rowley et al., 2001).
Propiedades
IUPAC Name |
(3-fluoropiperidin-1-yl)-piperidin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19FN2O/c12-10-2-1-7-14(8-10)11(15)9-3-5-13-6-4-9/h9-10,13H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUNZOUCZZLJCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CCNCC2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluoropiperidin-1-yl)(piperidin-4-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




